N-(2-Methoxybenzyl)-1,5-dimethyl-1H-pyrazol-3-amine
Description
N-(2-Methoxybenzyl)-1,5-dimethyl-1H-pyrazol-3-amine is a pyrazole-based organic compound featuring a 2-methoxybenzyl substituent at the N3-position of the pyrazole ring. The compound’s fragmentation pattern under mass spectrometry (MS) reveals characteristic ions at m/z = 121.0648 (C₈H₉O⁺) and m/z = 91.0542 (C₇H₇⁺), attributed to cleavage of the N-(2-methoxybenzyl) group .
Properties
CAS No. |
1856023-14-7 |
|---|---|
Molecular Formula |
C13H18ClN3O |
Molecular Weight |
267.75 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C13H17N3O.ClH/c1-10-8-13(15-16(10)2)14-9-11-6-4-5-7-12(11)17-3;/h4-8H,9H2,1-3H3,(H,14,15);1H |
InChI Key |
VBUCTOSFCRGPFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)NCC2=CC=CC=C2OC.Cl |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution via 2-Methoxybenzyl Halides
The most direct method involves reacting 1,5-dimethyl-1H-pyrazol-3-amine with 2-methoxybenzyl chloride or bromide under basic conditions. Adapted from the para-substituted analog, this reaction typically employs potassium carbonate or sodium hydride in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) at reflux temperatures (80–100°C). The steric bulk of the ortho-methoxy group necessitates extended reaction times (12–24 hours) compared to the para isomer, with yields ranging from 65% to 78% after column chromatography.
Mechanistic Insights :
The amine acts as a nucleophile, attacking the electrophilic benzyl carbon of 2-methoxybenzyl chloride. The methoxy group’s electron-donating effects enhance the electrophilicity of the benzyl carbon, while steric hindrance slows the reaction kinetics. Byproducts, such as dialkylated amines or unreacted starting materials, are minimized using excess amine (1.2–1.5 equivalents).
Reductive Amination with 2-Methoxybenzaldehyde
An alternative route employs reductive amination between 1,5-dimethyl-1H-pyrazol-3-amine and 2-methoxybenzaldehyde. This method, though less common, avoids handling reactive benzyl halides. The reaction uses sodium cyanoborohydride (NaBH$$_3$$CN) in methanol or ethanol at room temperature, achieving moderate yields (55–65%).
Optimization Challenges :
- pH Control : Maintaining a mildly acidic pH (4–6) via acetic acid is critical to protonate the imine intermediate and facilitate reduction.
- Side Reactions : Over-reduction or formation of Schiff bases necessitates strict stoichiometric control and inert atmospheres.
Advanced Methodologies and Catalytic Innovations
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly. A protocol using DMF as a solvent, triethylamine as a base, and microwave heating at 120°C for 30 minutes achieves 82% yield, comparable to conventional methods but with 75% faster kinetics.
Ultrasound-Promoted Reactions
Inspired by pyrano[2,3-c]pyrazole syntheses, ultrasonic irradiation (25 kHz, 250 W) in ethanol at 40°C enhances mixing and reduces aggregation of intermediates. Preliminary trials show a 15% yield improvement over traditional stirring, though scalability remains untested.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via silica gel chromatography using ethyl acetate/hexane (3:7) eluents. Recrystallization from ethanol/water (1:1) yields colorless crystals with >95% purity.
Spectroscopic Data
- $$ ^1H $$-NMR (400 MHz, CDCl$$3$$) : δ 7.25–7.15 (m, 1H, aromatic), 6.90–6.82 (m, 3H, aromatic), 4.32 (s, 2H, CH$$2$$), 3.81 (s, 3H, OCH$$3$$), 2.45 (s, 3H, NCH$$3$$), 2.21 (s, 3H, CH$$_3$$).
- ESI–MS : m/z 261.2 [M+H]$$^+$$.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Time (h) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Nucleophilic Substitution | 78 | 24 | High | Moderate |
| Reductive Amination | 65 | 48 | Moderate | Low |
| Microwave-Assisted | 82 | 0.5 | High | High |
Chemical Reactions Analysis
Types of Reactions
N-(2-Methoxybenzyl)-1,5-dimethyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The pyrazole ring can be reduced to form a dihydropyrazole derivative.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or iodine (I2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 2-methoxybenzaldehyde or 2-methoxybenzoic acid.
Reduction: Formation of 1,5-dimethyl-1H-dihydropyrazole.
Substitution: Formation of halogenated derivatives such as 2-bromo- or 2-iodo-N-(2-methoxybenzyl)-1,5-dimethyl-1H-pyrazol-3-amine.
Scientific Research Applications
Chemistry
N-(2-Methoxybenzyl)-1,5-dimethyl-1H-pyrazol-3-amine serves as a building block for synthesizing more complex molecules. Its structure allows it to function as a ligand in coordination chemistry, facilitating the formation of metal complexes that can be utilized in various chemical reactions .
Research indicates that this compound exhibits significant biological activities , including:
- Anticancer Properties : Studies have shown that pyrazole derivatives can inhibit cancer cell proliferation. For example, similar compounds have demonstrated IC50 values indicating effective inhibition against various cancer cell lines .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 7d | MDA-MB-231 | 1.0 | Induces apoptosis |
| 7h | MDA-MB-231 | 2.5 | Enhances caspase-3 activity |
| 10c | HepG2 | 10.0 | Cell cycle arrest |
- Anti-inflammatory Effects : The compound may act as a dual inhibitor of cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. Pyrazole derivatives have shown varying degrees of COX inhibition .
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| Compound A | 26.19% | 30.95% |
| Compound B | 62% | 71% |
Pharmaceutical Development
This compound is being explored as a pharmaceutical intermediate for developing new drugs targeting various diseases, including cancers and inflammatory conditions. Its ability to modulate enzyme activity through specific binding interactions enhances its potential therapeutic applications .
Recent Studies and Findings
Recent investigations into pyrazole derivatives have underscored their potential in inhibiting microtubule assembly and modulating specific enzyme activities relevant to drug development for neurological disorders and inflammation . Additionally, ongoing research continues to explore their antimicrobial properties against various pathogens.
Mechanism of Action
The mechanism of action of N-(2-Methoxybenzyl)-1,5-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to serotonin receptors, particularly the 5-HT2A receptor, which plays a role in modulating neurotransmitter release and signal transduction. This interaction can lead to various physiological effects, including changes in mood, perception, and cognition.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The substitution pattern on the benzyl group significantly alters the compound’s properties. Key comparisons include:
The corrected formula is inferred as C₁₂H₁₄F₂N₃.
- In contrast, 3,5-difluoro substituents are electron-withdrawing (-I effect), reducing electron density and altering hydrogen-bonding capacity . These differences influence solubility: methoxy groups improve hydrophilicity, while fluorine atoms may enhance lipid solubility.
- Hydrogen Bonding and Crystal Packing: The methoxy group can act as a hydrogen-bond acceptor, facilitating interactions with adjacent molecules in crystalline states. For example, Etter’s graph-set analysis () predicts motifs like R₂²(8) for O–H···O interactions, which may stabilize the crystal lattice .
Research Findings and Implications
Analytical Differentiation :
MS fragmentation patterns provide a reliable method to distinguish between methoxy- and fluoro-substituted derivatives. For instance, fluorine-specific isotopes (e.g., ¹⁹F) or unique fragment ions (e.g., m/z = 109.0448 for fluorobenzyl groups in ) aid in structural elucidation .Crystallographic Insights : While SHELX programs () are widely used for small-molecule refinement, the choice of software may depend on substituent-driven crystal symmetry. Methoxy derivatives with stronger hydrogen bonds may refine more robustly than fluorine analogs under identical conditions .
Biological Activity
N-(2-Methoxybenzyl)-1,5-dimethyl-1H-pyrazol-3-amine is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, interactions with biological targets, and relevant research findings.
Structural Characteristics
The compound features a pyrazole ring substituted with a methoxybenzyl group and two methyl groups . This unique structure enhances its lipophilicity, potentially influencing interactions with various biological targets. The presence of the methoxy group is particularly significant as it may enhance binding affinity to specific receptors and enzymes involved in various biochemical pathways.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens. Its structural features may contribute to its effectiveness in disrupting microbial membranes or inhibiting essential metabolic processes .
- Anticancer Potential : Investigations into the anticancer properties of pyrazole derivatives have shown that this compound could inhibit cancer cell proliferation. In vitro studies have indicated that similar compounds can induce apoptosis in cancer cell lines, suggesting that this compound may also exhibit cytotoxic effects against tumors .
- Enzyme Modulation : The compound's interaction with enzymes is a critical area of research. Studies have focused on its potential to modulate enzyme activity through specific binding interactions, which may lead to therapeutic effects in metabolic disorders or cancer .
The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged:
- Receptor Binding : The methoxybenzyl moiety enhances the compound's affinity for certain receptors, potentially leading to the activation or inhibition of specific signaling pathways.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thus altering cellular functions and contributing to its anticancer and antimicrobial effects .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-(2-Methoxybenzyl)-1H-pyrazol-4-amine | Lacks dimethyl groups on the pyrazole ring | May exhibit different reactivity and biological activity |
| N-(2-Methoxybenzyl)-1,3-dimethyl-1H-imidazol-4-amine | Contains an imidazole ring instead of pyrazole | Potentially different biological activities due to ring structure |
| N-(2-Methoxybenzyl)-1,3-dimethyl-1H-triazol-4-amine | Features a triazole ring | Different pharmacological profiles compared to pyrazole derivatives |
This comparative analysis underscores the distinctiveness of this compound regarding its specific substitution pattern and resulting properties that influence its biological activity and applications.
Case Studies and Research Findings
Several studies have investigated the biological activity of pyrazole derivatives similar to this compound:
- Anticancer Activity : A study reported that certain pyrazole derivatives exhibited IC50 values in the micromolar range against various cancer cell lines (e.g., MCF-7 and U937), indicating significant cytotoxic activity .
- Antimicrobial Efficacy : Research on related compounds has demonstrated effective inhibition against phytopathogenic fungi and bacteria, suggesting potential applications in agriculture and medicine .
- Enzyme Inhibition Studies : Investigations into enzyme inhibition have revealed that some pyrazole derivatives can effectively inhibit xanthine oxidase and other key enzymes involved in metabolic processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
